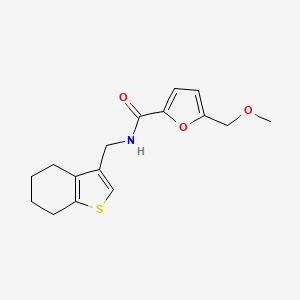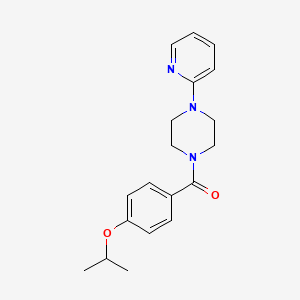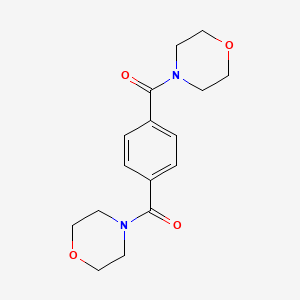![molecular formula C20H21ClFN3 B5370617 3-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5370617.png)
3-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-indole, also known as JNJ-42165279, is a novel compound that has been synthesized and studied for its potential use in various scientific research applications.
作用機序
3-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-indole acts as a selective antagonist of the 5-HT1B receptor subtype, blocking the binding of serotonin to this receptor. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways that are normally activated by serotonin binding. The precise mechanism by which this compound produces its effects is still being investigated, but it is thought to involve the modulation of neurotransmitter release and the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to produce a number of biochemical and physiological effects in animal models, including a reduction in anxiety-like behavior, an increase in exploratory behavior, and a decrease in stress-induced hyperthermia. These effects are consistent with the known role of the 5-HT1B receptor subtype in the regulation of mood and anxiety.
実験室実験の利点と制限
One of the main advantages of using 3-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-indole in lab experiments is its high selectivity for the 5-HT1B receptor subtype, which allows for precise manipulation of this receptor in animal models. However, the use of this compound is limited by its relatively short half-life and the need for repeated dosing in order to maintain its effects.
将来の方向性
There are several potential future directions for research on 3-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-indole. One area of interest is the role of the 5-HT1B receptor subtype in the regulation of stress and anxiety, and the potential use of this compound as a therapeutic agent for these conditions. Another area of interest is the development of longer-acting analogs of this compound that could be used in clinical settings. Finally, there is a need for further investigation into the precise mechanism of action of this compound and its effects on neurotransmitter release and neuronal excitability.
合成法
The synthesis of 3-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-indole involves a multi-step process that begins with the reaction of 3-chloro-2-nitro-1H-indole with 4-(3-fluorobenzyl)-1-piperazinecarboxylic acid in the presence of a reducing agent. The resulting intermediate is then treated with a base to form the final product. The synthesis method has been optimized to produce high yields of this compound with high purity.
科学的研究の応用
3-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-indole has been studied for its potential use in various scientific research applications, including as a tool for investigating the role of serotonin receptors in the brain. Specifically, this compound has been shown to selectively target the 5-HT1B receptor subtype, which is involved in the regulation of mood, anxiety, and stress. This makes this compound a valuable tool for studying the function of this receptor subtype in these processes.
特性
IUPAC Name |
3-chloro-2-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3/c21-20-17-6-1-2-7-18(17)23-19(20)14-25-10-8-24(9-11-25)13-15-4-3-5-16(22)12-15/h1-7,12,23H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXYSJWFBSDZGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)CC3=C(C4=CC=CC=C4N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,2,3-thiadiazol-4-yl)phenyl]-2-furamide](/img/structure/B5370541.png)
![2-(cyclopropylmethyl)-N-[1-(3-methyl-2-pyridinyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5370549.png)
![methyl N-{[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinate](/img/structure/B5370553.png)
![1-(3-chlorobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5370561.png)

![N-{3-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine](/img/structure/B5370567.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5370573.png)
![4-(3-methoxy-1-piperidinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5370579.png)
![N-(2-chlorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5370580.png)
![(hydroxyimino)[5-(2-phenylethyl)-2-thienyl]acetic acid](/img/structure/B5370589.png)

![2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-4-quinolinyl acetate](/img/structure/B5370596.png)

